![molecular formula C24H17ClFN3O B2652909 3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185062-53-6](/img/structure/B2652909.png)
3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It appears to contain a pyrimidoindole core, which is a structure found in many biologically active compounds. The presence of fluorine and chlorine atoms could indicate that this compound has some interesting reactivity or properties.
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, starting with the synthesis of the pyrimidoindole core, followed by the addition of the benzyl groups. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of a compound can be studied using various techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction, while mass spectrometry can provide information about the products of a reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using a variety of techniques. These properties can provide important information about how the compound behaves in different environments.Scientific Research Applications
Synthesis and Structural Analysis
A study by Ivashchenko et al. (2019) detailed the synthesis of a similar compound, "8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one," and its electronic and spatial structure. The compound was analyzed using X-ray crystallography, revealing its existence in a monoclinic P21/n space group. This research underscores the compound's complex molecular structure and potential biological activity, particularly as a new inhibitor of hepatitis B, demonstrating significant in vitro inhibitory activity against the Hepatitis B virus (HBV) (Ivashchenko et al., 2019).
Potential Antimicrobial and Antitumor Activities
Further research has explored the antimicrobial and antitumor activities of compounds with similar structures. For instance, Raić-Malić et al. (2000) synthesized new pyrimidine derivatives showing significant antitumor activities against various cancer cell lines, suggesting the therapeutic potential of such compounds in oncology. This research highlights the compound's capability to interfere with cellular processes, potentially leading to the development of new cancer treatments (Raić-Malić et al., 2000).
Applications in Organic Electronics
Nazari et al. (2018) reported on the synthesis and characterization of N-annulated perylene diimide dimers with benzyl-based side-chains, including benzyl and 4-fluorobenzyl groups, as non-fullerene acceptors in polymer-based organic solar cells. This study indicates the potential application of such compounds in improving the efficiency of organic solar cells, showcasing the compound's versatility beyond biomedical applications (Nazari et al., 2018).
Safety And Hazards
The safety and hazards of a compound are typically determined through a combination of laboratory testing and computational predictions. This can include testing for toxicity, flammability, and environmental impact.
Future Directions
The future directions for research on a compound like this could include further studies to understand its mechanism of action, efforts to improve its synthesis, or the development of derivatives with improved properties.
Please note that this is a general guide and the specific details would depend on the exact nature of the compound and the goals of the research. If you have more specific questions or if there’s a particular aspect you’re interested in, feel free to ask!
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(2-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-19-10-4-1-7-16(19)13-28-15-27-22-18-9-3-6-12-21(18)29(23(22)24(28)30)14-17-8-2-5-11-20(17)26/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQRVXHAFODMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)
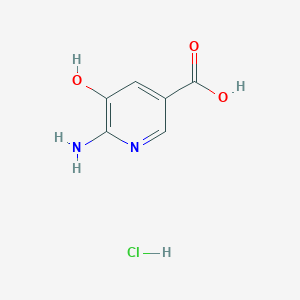
![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)
![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)
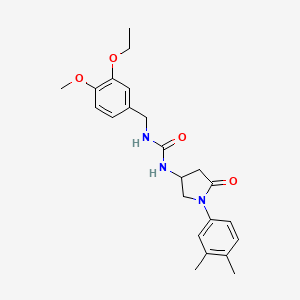
![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)
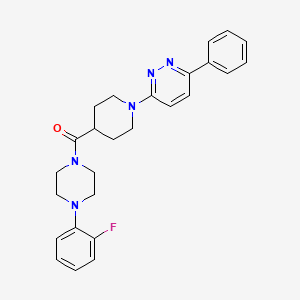
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)
![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)
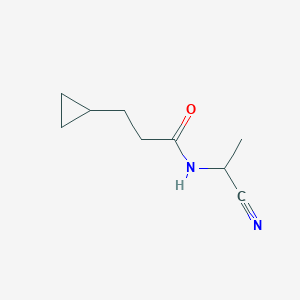
![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)
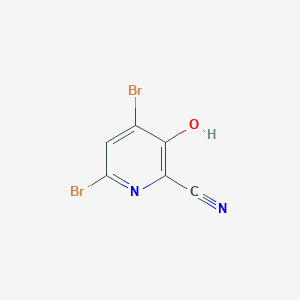
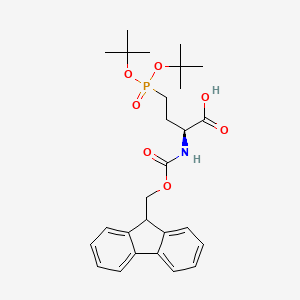
![N'-(5-Chloro-2-methoxyphenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2652849.png)